4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H30N4O7S and its molecular weight is 518.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is microtubules . Microtubules are cytoskeletal filaments made up of αβ-tubulin heterodimers that play a key role in various cellular processes, including mitosis .
Mode of Action
The compound interacts with the colchicine binding site (CBS) of the αβ-tubulin dimer, causing microtubule destabilization . The 3,4,5-trimethoxyphenyl fragment of the compound plays a vital role in binding via hydrophobic interactions and anchors between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .
Biochemical Pathways
The compound disrupts the dynamics of microtubules, which are integral to the formation of the mitotic spindle during cell division . This disruption leads to mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death .
Result of Action
The compound’s interaction with microtubules results in their destabilization, leading to mitotic arrest and apoptosis in rapidly dividing cells . This makes the compound a potential candidate for cancer therapeutics.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O7S/c1-6-12-28(13-7-2)36(30,31)18-10-8-16(9-11-18)22(29)25-24-27-26-23(35-24)17-14-19(32-3)21(34-5)20(15-17)33-4/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMTXMRHGSMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.